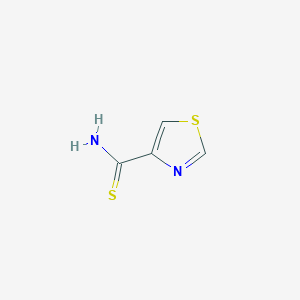

Thiazole-4-carbothioamide

Description

Significance of Thiazole (B1198619) Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds. sysrevpharm.orgijper.org This structural motif is a key component in a variety of FDA-approved drugs, underscoring its clinical relevance. fabad.org.tr Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. bohrium.comwisdomlib.org

The versatility of the thiazole scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles. fabad.org.trmdpi.com Several clinically used anticancer drugs, such as Dasatinib, Dabrafenib, and Tiazofurin, incorporate the thiazole nucleus, highlighting its importance in oncology drug development. colab.ws The ability of thiazole-containing compounds to act on diverse biological targets, including enzymes and receptors, further solidifies their role as a cornerstone in the design of novel therapeutic agents. bohrium.comcolab.ws

Historical Context of Thiazole-4-Carbothioamide Research

The exploration of thiazole derivatives in medicinal chemistry has a rich history, with early foundations laid by the work of Hantzsch and Hofmann. ijper.org A significant milestone in the context of thiazole-carboxamide research was the investigation of the antitumor agent Tiazofurin. taylorfrancis.com Studies on its metabolism led to the discovery of Thiazole-4-carboxamide (B1297466) Adenine (B156593) Dinucleotide (TAD), a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in purine (B94841) biosynthesis. taylorfrancis.comacs.org This discovery, with publications dating back to the early 1980s, spurred further interest in synthesizing and evaluating thiazole-4-carboxamide and its thioamide analogue, this compound, as precursors for novel therapeutic agents. acs.orgacs.org The development of synthetic methodologies to create these scaffolds has been an ongoing area of research, with various methods reported for the synthesis of thiazoles and their derivatives. ijper.orgbohrium.comresearchgate.net

Current Research Paradigms and Future Directions for this compound

Current research on this compound and its derivatives is focused on leveraging its potential as a versatile building block for the synthesis of novel compounds with diverse pharmacological activities. The carbothioamide functional group, in particular, enhances its chemical reactivity and biological activity, making it a key intermediate for creating peptidomimetics and other bioactive thiazole derivatives.

Recent studies have explored the synthesis of novel thiazole-based heterocycles with demonstrated anticancer and antimicrobial activities. nih.gov For instance, certain thiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines, including neuroblastoma, hepatocellular carcinoma, and breast cancer cells. wisdomlib.orgnih.gov The structural framework of thiazole is crucial for enhancing the efficacy of these compounds. wisdomlib.org

Furthermore, research into thiazole-carboxamide derivatives has expanded to include their potential as neuroprotective agents by modulating AMPA receptors. mdpi.com The ability of these compounds to act as negative allosteric modulators of AMPAR function suggests their therapeutic potential in neurological disorders characterized by excitotoxicity. mdpi.com

Future research is expected to focus on the continued development of innovative synthetic strategies to create diverse libraries of this compound derivatives. acs.org Structure-activity relationship (SAR) studies will remain pivotal in optimizing the pharmacological profiles of these compounds to improve their potency, selectivity, and reduce potential toxicity. fabad.org.trmdpi.com The exploration of thiazole-based compounds as inhibitors of various biological targets will likely lead to the discovery of new lead molecules for a wide range of diseases. bohrium.comcolab.ws The promising biological activities exhibited by this class of compounds pave the way for the development of novel and more effective therapeutic agents. fabad.org.tracs.org

| Parameter | Description |

| Molecular Formula | C₄H₄N₂S₂ |

| Molecular Weight | 144.22 g/mol |

| IUPAC Name | 1,3-thiazole-4-carbothioamide |

| Physical Appearance | Pale yellow liquid (unbound form) fabad.org.tr |

| Key Functional Groups | Thiazole ring, Carbothioamide group |

| Primary Use in Research | Intermediate in medicinal chemistry for synthesizing peptidomimetics and bioactive thiazole derivatives. |

| Research Area | Findings |

| Anticancer Activity | Derivatives have shown cytotoxic effects against various cancer cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (HepG2), and breast cancer (MCF-7). |

| Antimicrobial Activity | Thiazole derivatives exhibit broad-spectrum antimicrobial properties. mdpi.com |

| Neuroprotective Potential | Thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors. mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-thiazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQQSPURSLWWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515721 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-66-3 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiazole 4 Carbothioamide and Its Derivatives

Traditional Synthetic Routes and Refinements

Conventional methods for synthesizing the thiazole (B1198619) nucleus, primarily the Hantzsch synthesis, have been refined over the years to improve yields and substrate scope. These methods remain foundational in the synthesis of thiazole-containing compounds.

The Hantzsch thiazole synthesis, first described in 1887, is the most common and versatile method for creating thiazole rings. tandfonline.comjchemrev.com The classic route involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. tandfonline.comresearchgate.net The reaction of a thioamide with an α-halocarbonyl compound has been extensively used to prepare thiazoles with various functional groups at the 2-, 4-, or 5-positions. tandfonline.com

Modifications to this synthesis allow for the preparation of specifically substituted thiazoles. For instance, thiazolium salts can be synthesized by reacting N-monosubstituted thioamides with α-halocarbonyl compounds, a valuable method for introducing substituents that cannot be added via direct alkylation. tandfonline.com To obtain the thiazole-4-carbothioamide core, a typical strategy involves starting with a thioamide that already contains the desired functionality or a precursor group. The carboxamide precursor to this compound is often prepared via a Hantzsch synthesis using reagents like ethyl 2-chloro-3-oxobutanoate and thioacetamide, followed by hydrolysis and amidation.

A common modification involves a one-pot, three-component reaction. For example, reacting ketones with a mixture of N-bromosuccinimide, thiourea (B124793), and benzoyl peroxide can directly yield 2-aminothiazole (B372263) derivatives. researchgate.net While the classic Hantzsch synthesis provides the foundational framework, targeted modifications are essential for producing the specific this compound structure.

A significant variation of the Hantzsch synthesis employs thiosemicarbazide (B42300) or its derivatives as the N-C-S fragment source. This approach is widely used for the synthesis of 2-hydrazinyl or 2-amino-thiazole derivatives. The reaction proceeds through the condensation of thiosemicarbazide with an α-halocarbonyl compound, such as phenacyl bromide derivatives or ethyl bromoacetate. tandfonline.comjchemrev.comsemanticscholar.org

For example, thiosemicarbazones, which are prepared by reacting thiosemicarbazide with aldehydes or ketones, can be cyclized with α-haloketones to yield 4-substituted thiazole derivatives. jchemrev.com Arafa et al. demonstrated the synthesis of bis-thiosemicarbazones which were then condensed with phenacyl bromide derivatives to yield complex bis-thiazole structures. tandfonline.com Similarly, Laczkowski et al. prepared 2-(Cyclopropylmethylidene)-hydrazinecarboxamide from cyclopropane-carboxaldehyde and thiosemicarbazide, which was then reacted with substituted bromoacetophenones to form the final thiazole compounds. tandfonline.com

These methods provide a direct route to thiazoles with a nitrogen-containing substituent at the 2-position, which can be a strategic handle for further functionalization or as a key pharmacophore itself. A recent study detailed a method for designing polycyclic systems by cyclizing a complex thiosemicarbazone precursor with various α-halocarbonyl reagents under Hantzsch conditions. benthamdirect.com

The conversion of a carboxamide to a carbothioamide (a thioamide) is a crucial step for synthesizing the title compound if the thiazole-4-carboxamide (B1297466) is prepared first. Lawesson's reagent (LR) is a mild and efficient thionating agent for this transformation, often preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it requires lower temperatures and less excess reagent. organic-chemistry.org

The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate from the reaction of the carbonyl group with LR, which then rearranges to form the desired thioamide and a stable P=O bond. organic-chemistry.org Several studies have demonstrated the utility of Lawesson's reagent in preparing thioamides from their corresponding amide precursors in the synthesis of complex molecules. nih.govrsc.org

Specifically in the context of thiazole synthesis, Lawesson's reagent was used to convert N-Boc-piperidine-4-carboxamide into its corresponding carbothioamide, which was then reacted with 1,3-dichloroacetone (B141476) to form a thiazole derivative. tandfonline.com In another example, trans-3-(t-butoxycarbonyl)-2,2-dimethyl-5-phenyloxazolidine-4-carboxamide was converted to its carbothioamide derivative using Lawesson's reagent, which then served as a key building block for a more complex thiazolylthiazole structure. oup.com This two-step sequence—Hantzsch synthesis to form a thiazole-4-carboxamide followed by thionation with Lawesson's reagent—is a reliable strategy for accessing this compound.

| Method | Starting Materials | Key Reagent(s) | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone, Thioamide | N/A | Substituted Thiazole | tandfonline.comresearchgate.net |

| Hantzsch Variation | Thiosemicarbazide, α-Haloketone | N/A | 2-Hydrazinyl/Amino-Thiazole | tandfonline.comjchemrev.com |

| Thionation | Thiazole-4-carboxamide | Lawesson's Reagent | This compound | tandfonline.comorganic-chemistry.orgoup.com |

Eco-Friendly and Sustainable Synthesis of this compound Derivatives

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption through the use of biocatalysts and alternative energy sources. bepls.com

Biocatalysis offers a green alternative to traditional chemical catalysts, providing high selectivity under mild reaction conditions. Chitosan (B1678972), a natural and biodegradable polymer, has emerged as an effective and eco-friendly heterogeneous biocatalyst for the synthesis of thiazole derivatives. mdpi.comnih.gov Modified chitosan hydrogels, such as pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) and terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), have shown superior catalytic activity. mdpi.comnih.gov

These biocatalysts possess a large surface area and high thermal stability, making them potent and reusable catalysts. mdpi.comnih.govscilit.com In one study, a PIBTU-CS hydrogel was used to catalyze the reaction between a thiosemicarbazone derivative and α-haloketones, yielding novel thiazoles in high yields under mild conditions. mdpi.comscilit.com The catalyst could be recovered and reused multiple times without a significant drop in efficiency. mdpi.comscilit.com Another study employed a TCsSB hydrogel as a biocatalyst for the synthesis of two series of thiazoles from 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, demonstrating the advantages of mild conditions, short reaction times, and high yields. nih.govresearchgate.net The use of enzymes, such as α-amylase, has also been reported to catalyze one-pot multicomponent reactions to form thiazole derivatives. analis.com.my

Alternative energy sources like ultrasonic and microwave irradiation have become powerful tools in green organic synthesis. semanticscholar.orgbepls.com These techniques can dramatically reduce reaction times, increase product yields, and often allow for solvent-free reactions. bepls.comdergipark.org.tr

Ultrasonic Irradiation: Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. semanticscholar.org Several studies have successfully synthesized thiazole derivatives using ultrasound-assisted methods. The use of a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) catalyst under ultrasonic irradiation facilitated the synthesis of novel thiazoles from a hydrazine-1-carbothioamide precursor. nih.govacs.org This combination of a biocatalyst and ultrasound provides a synergistic effect, leading to high yields in very short reaction times (e.g., 20 minutes) at low temperatures (e.g., 35 °C). nih.gov

Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements. dergipark.org.tr Microwave-assisted synthesis has been applied to the Hantzsch reaction and its variations with great success. bepls.com For example, a rapid, one-pot synthesis of hydrazinyl thiazoles was achieved by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation for just 30–175 seconds. bepls.com In another report, thiazole analogues were formed from thiocarbohydrazide, an aldehyde, and phenacyl bromide under microwave irradiation in ethanol. jchemrev.com The combination of microwave heating with eco-friendly catalysts like chitosan has been shown to be highly effective in multicomponent syntheses of thiazolyl-pyridazinediones. nih.gov

| Technique | Catalyst/Conditions | Reaction Time | Yield | Advantages | Reference |

| Conventional | Reflux in Ethanol | 16-18 hours | Moderate | Standard procedure | semanticscholar.org |

| Biocatalysis (US) | TCsSB Hydrogel, 35 °C | 20 minutes | High (up to 97%) | Mild conditions, Reusable catalyst | nih.gov |

| Microwave (SF) | Solvent-Free | 30-175 seconds | Good | Extremely fast, No solvent | bepls.com |

| Microwave | Chitosan, Ethanol, 150 °C | 4-8 minutes | High (85-94%) | Fast, Green catalyst | nih.gov |

| Ultrasound | Sodium Acetate, 30 °C | 15 minutes | High | Fast, Low temperature | semanticscholar.org |

Solvent-Free and Aqueous Media Approaches

In recent years, significant advancements have been made in developing environmentally benign synthetic routes for thiazole derivatives, aligning with the principles of green chemistry. bepls.com These methods emphasize the reduction or elimination of hazardous organic solvents, leading to cleaner, more efficient, and often faster chemical transformations. bepls.comsemanticscholar.org Key strategies include solvent-free reactions, often assisted by microwave or ultrasonic irradiation, and the use of water as a green solvent. bepls.com

Microwave-assisted synthesis has emerged as a particularly effective technique. Researchers have successfully synthesized hydrazinyl thiazoles in a one-pot reaction by irradiating a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under solvent- and catalyst-free conditions. bepls.com This method dramatically reduces reaction times to as little as 30–175 seconds at 300 W, offering high yields. bepls.comresearchgate.net Similarly, the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation provides excellent yields of thiazoles within five minutes without a catalyst. researchgate.net Comparative studies have shown that solvent-free microwave- and ultrasound-mediated methods lead to significantly higher reaction yields and shorter reaction times compared to conventional methods that use solvents like dichloromethane. semanticscholar.org

Aqueous media approaches also represent a significant green alternative. A catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been successfully carried out in water under microwave conditions to produce trisubstituted thiazoles in good to very good yields. bepls.com The use of water as a solvent in these reactions is advantageous due to its non-toxic and non-flammable nature. bepls.comresearchgate.net Another green approach involves the use of Polyethylene glycol (PEG-400) as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea at 100 °C. bepls.com Furthermore, the synthesis of 2-aminothiazoles from β-keto esters and thiourea has been achieved in an aqueous medium using tribromoisocyanuric acid. organic-chemistry.org

The Willgerodt-Kindler reaction, a method for producing aryl thioamides, has also been adapted to solvent- and catalyst-free conditions. researchgate.net This one-pot multicomponent reaction between aromatic aldehydes, elemental sulfur, and amines can be performed at 100 °C, yielding thioamides in 70–98% yield within minutes to hours, depending on the amine used. researchgate.net

Table 1: Comparison of Solvent-Free and Aqueous Media Synthesis Methods for Thiazole Derivatives

| Method | Reactants | Conditions | Reaction Time | Yield | Key Advantages |

| Microwave-Assisted Solvent-Free Synthesis | Aryl ketones, thiosemicarbazide, phenacyl bromides | No solvent, no catalyst, 300 W microwave | 30-175 seconds | High | Rapid reaction, high efficiency. bepls.comresearchgate.net |

| Microwave-Assisted Aqueous Synthesis | Arylglyoxals, 1,3-dicarbonyls, thioamides | Water, microwave irradiation | Short | Good to Very Good | Use of green solvent, no harmful by-products. bepls.com |

| Ultrasound-Mediated Aqueous Synthesis | Ethyl bromoacetate, carbothioamide, sodium acetate | Water, sonication (50 kHz, 30°C) | 15 minutes | Nearly Quantitative | Energy efficient, fast, high yield. semanticscholar.org |

| PEG-400 Mediated Synthesis | α-Diazoketones, thiourea | PEG-400, 100°C | 2-3.5 hours | Good | Catalyst-free, use of a recyclable medium. bepls.com |

| Solvent-Free Willgerodt-Kindler Reaction | Aromatic aldehydes, sulfur, cyclic secondary amines | No solvent, no catalyst, 100°C | 20-70 minutes | 70-98% | High efficiency, operational simplicity. researchgate.net |

Hybrid Molecule Construction Strategies Involving this compound

Molecular hybridization is a prominent strategy in medicinal chemistry aimed at designing multifunctional molecules by combining two or more bioactive pharmacophores into a single covalent entity. acs.orgresearchgate.net This approach seeks to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity. acs.org The thiazole nucleus is a versatile scaffold frequently incorporated into such hybrid structures due to its wide range of biological activities. researchgate.net These hybrids often integrate thiazole with other heterocyclic systems like pyrazole (B372694), triazole, quinazoline (B50416), and 1,3,4-thiadiazole (B1197879). acs.orgresearchgate.netnih.gov

A common synthetic route involves the Hantzsch thiazole synthesis, where a precursor containing a thioamide group, such as a pyrazole-1-carbothioamide derivative, is cyclized with an α-haloketone (e.g., phenacyl bromide). acs.org For instance, thiazole-linked triazole hybrids have been synthesized by refluxing a pyrazoline N-thioamide derivative with phenacyl bromide in ethanol, resulting in excellent yields. acs.org This strategy has been employed to create various conjugates with potential antimicrobial and antioxidant properties. acs.org

The construction of these hybrid molecules is driven by specific therapeutic goals. For example, in the pursuit of anti-cancer agents, quinazoline-thiazole hybrids have been developed. nih.gov The design rationale involves using the quinazoline core to bind to the hinge region of protein kinases like VEGFR2, while the substituted thiazole moiety occupies an allosteric binding pocket. nih.gov This targeted design can lead to potent and selective inhibitors. nih.gov Similarly, thiadiazole-thiazole hybrids have been synthesized as potential cytotoxic agents against liver cancer cells. semanticscholar.org The synthesis of these hybrids can start from a thiazole ester, which is converted to an acid hydrazide and then to a thiosemicarbazone derivative, before reacting with hydrazonoyl chlorides to form the final 1,3,4-thiadiazole-thiazole hybrid. semanticscholar.org

The overarching goal of these strategies is to create novel molecular architectures with multifaceted pharmaceutical activity by leveraging the distinct mechanisms of each component scaffold. acs.org The resulting hybrid compounds are then evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-angiogenic effects. acs.orgnih.gov

Table 2: Examples of Hybrid Molecule Construction Strategies with Thiazole Derivatives

| Hybrid Type | Component Scaffolds | Synthetic Strategy | Target Application |

| Thiazole-Triazole | Thiazole, Pyrazole, Triazole | Cyclization of a pyrazoline N-thioamide with phenacyl bromide in refluxing ethanol. acs.org | Antimicrobial. acs.org |

| Thiadiazole-Thiazole | Thiazole, 1,3,4-Thiadiazole | Reaction of a thiazole-based thiosemicarbazone derivative with hydrazonoyl chloride. semanticscholar.org | Anticancer (Liver Cancer). semanticscholar.org |

| Quinazoline-Thiazole | Quinazoline, Thiazole | Coupling of a quinazoline core with various substituted thiazole groups. nih.gov | Anticancer, Anti-angiogenic (VEGFR2 inhibitors). nih.gov |

| Thiazolyl-Pyrazoline | Thiazole, Pyrazoline | Refluxing a pyrazole-1-carbothioamide with phenacyl bromide in an ethanol/DMF mixture. acs.org | Antioxidant, Antimicrobial. acs.org |

Medicinal Chemistry and Biological Activity of Thiazole 4 Carbothioamide Derivatives

Anticancer and Antitumor Efficacy

The anticancer and antitumor efficacy of thiazole-4-carbothioamide derivatives is attributed to their multifaceted mechanisms of action, which include the disruption of cellular integrity and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.

A significant mechanism through which thiazole (B1198619) derivatives exert their anticancer effects is the inhibition of tubulin polymerization. mdpi.comnih.gov By interfering with the dynamics of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape, these compounds can effectively halt the proliferation of cancer cells. nih.gov Certain thiazole-based chalcones have been identified as potent tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on tubulin. mdpi.comnih.gov For instance, some novel thiazole-based chalcones have shown significant inhibitory activity on tubulin polymerization. mdpi.com One study reported a series of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors, with one compound exhibiting an IC50 value of 2.00 ± 0.12 μM, which was more potent than the reference drug combretastatin (B1194345) A-4 (IC50 = 2.96 ± 0.18 μM). nih.gov

Table 1: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 2e | 7.78 | mdpi.com |

| Compound 2g | 18.51 | mdpi.com |

| Compound 2h | 12.49 | mdpi.com |

| Compound 2p | 25.07 | mdpi.com |

| Combretastatin-A4 (CA-4) | 4.93 | mdpi.com |

| Compound IV | 2.00 ± 0.12 | nih.gov |

| Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |

This compound derivatives have been shown to inhibit various protein kinases that are pivotal in cancer cell signaling pathways. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.commdpi.com Several thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. mdpi.commdpi.com For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones was synthesized, and compound 4c was found to block VEGFR-2 with an IC50 of 0.15 µM. mdpi.comresearchgate.net

Epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and its overexpression is associated with the development and progression of several cancers. tandfonline.com Pyrazolyl-thiazole derivatives have shown promise as dual inhibitors of HER-2 and EGFR. tandfonline.com Some thiazolyl-pyrazoline compounds have been identified as potent dual inhibitors of EGFR and VEGFR-2, with IC50 values in the nanomolar range. researchgate.net

Furthermore, molecular docking studies have suggested that certain thiazole derivatives can potentially inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The dual targeting of VEGFR2 and c-Met kinases by substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives has also been explored as a strategy to inhibit angiogenesis. nih.gov

Table 2: Kinase Inhibition by Thiazole Derivatives

| Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|

| Compound 4c | VEGFR-2 | 0.15 µM | mdpi.comresearchgate.net |

| Sorafenib | VEGFR-2 | 0.059 µM | mdpi.comresearchgate.net |

| Compound III | VEGFR-2 | 51.09 nM | mdpi.com |

| Sorafenib | VEGFR-2 | 51.41 nM | mdpi.com |

| Pyrazolyl-thiazole derivative 8 | HER-2 | 0.013 µM | tandfonline.com |

| Pyrazolyl-thiazole derivative 8 | EGFR | 0.009 µM | tandfonline.com |

| Compound 10b | EGFR | 40.7 ± 1.0 nM | researchgate.net |

| Compound 10d | EGFR | 32.5 ± 2.2 nM | researchgate.net |

| Compound 10b | VEGFR-2 | 78.4 ± 1.5 nM | researchgate.net |

| Compound 10d | VEGFR-2 | 43.0 ± 2.4 nM | researchgate.net |

Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in the pathogenesis of several types of cancer. nih.govmdpi.com Thiazole derivatives have been investigated as inhibitors of COX enzymes. nih.govtandfonline.com A study on new thiazole carboxamide derivatives explored their effects on COX enzymes, with molecular docking studies providing insights into their binding interactions. nih.gov Some etodolac-based thiazolidinone derivatives have been shown to inhibit COX-2 protein expression. nih.gov The design of thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors has also been reported. tandfonline.com

A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. This compound derivatives have been shown to induce apoptosis in cancer cells, thereby contributing to their anticancer activity. mdpi.comnih.gov For instance, the thiazole derivative CPTH6 has been demonstrated to induce apoptosis and cell cycle arrest in human leukemia cells. nih.gov

The induction of apoptosis is often accompanied by cell cycle arrest at specific checkpoints. plos.org A novel series of thiazole derivatives was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com Specifically, compound 4c increased the percentage of cells in the pre-G1 phase, indicative of apoptosis, by 37.36% compared to untreated cells. mdpi.com It also led to an increase in the populations of early and late apoptotic cells. mdpi.comresearchgate.net Another study on novel tetrahydro- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones showed that they induced cell growth arrest at the G1 phase. researchgate.netnih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. ekb.egd-nb.infonih.gov

Against the human hepatocellular carcinoma cell line (HepG2), several thiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety exhibited potent anticancer activity, with some compounds showing IC50 values in the sub-micromolar range. d-nb.info A study on newly synthesized thiazole derivatives reported that compound 4c had an IC50 of 7.26 ± 0.44 µM against HepG2 cells. mdpi.comresearchgate.net

In the context of breast cancer, these compounds have shown efficacy against both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) cell lines. mdpi.comnih.gov Compound 4c was particularly active against MCF-7 cells with an IC50 of 2.57 ± 0.16 µM. mdpi.comresearchgate.net Other thiazole derivatives have also shown cytotoxic effects against MCF-7 cells. ekb.eg

The colon cancer cell line HCT116 has also been shown to be sensitive to thiazole derivatives. ekb.egnih.gov Similarly, the lung carcinoma cell line A549 is susceptible to the cytotoxic effects of these compounds. ekb.egbezmialemscience.org Novel thiazolyl-pyrazolines displayed pronounced efficacy against A549 cells. researchgate.net

Table 3: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12d | HepG2 | 0.82 | d-nb.info |

| Compound 12c | HepG2 | 0.91 | d-nb.info |

| Compound 6g | HepG2 | 1.06 | d-nb.info |

| Compound 18b | HepG2 | 1.25 | d-nb.info |

| Compound 4c | HepG2 | 7.26 ± 0.44 | mdpi.comresearchgate.net |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | mdpi.comresearchgate.net |

| Staurosporine | MCF-7 | 6.77 ± 0.41 | mdpi.com |

| Staurosporine | HepG2 | 8.4 ± 0.51 | mdpi.com |

| Compound 1 | HCT116 | 4.7 µg/mL | ekb.eg |

| Compound 1 | MCF-7 | 4.8 µg/mL | ekb.eg |

| Compound 1 | HepG2 | 11 µg/mL | ekb.eg |

| Compound 10b | A549 | 4.2 | researchgate.net |

| Compound 10d | A549 | 2.9 | researchgate.net |

Modulation of Cellular Pathways and Targets

Antimicrobial Potential

This compound derivatives have emerged as a significant class of compounds with a broad range of antimicrobial activities. Researchers have extensively investigated their efficacy against various bacterial and fungal pathogens, revealing their potential as lead compounds for the development of new antimicrobial agents.

Antibacterial Activity Spectrum and Mechanisms

Derivatives of the thiazole scaffold have demonstrated considerable antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The versatility of the thiazole ring allows for structural modifications that can enhance antibacterial efficacy. biointerfaceresearch.com

Studies have shown that these compounds can be effective against multidrug-resistant strains, a critical aspect in the face of growing antibiotic resistance. rsc.org For instance, certain thiazole-quinolinium derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and even some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org The antibacterial activity of various thiazole derivatives is often compared to standard antibiotics like Norfloxacin and Ciprofloxacin. ekb.eg

The mechanisms underlying the antibacterial action of thiazole derivatives are multifaceted. One of the key mechanisms involves the inhibition of essential bacterial enzymes. Some derivatives have been found to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.govresearchgate.net By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. Another identified mechanism is the disruption of bacterial cell division through the inhibition of the FtsZ protein polymerization, which is essential for the formation of the Z-ring during cytokinesis. rsc.org This leads to an elongated cell morphology and ultimately cell death. rsc.org

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism(s) | Observed Effect(s) | Potential Mechanism(s) of Action |

|---|---|---|---|

| Thiazole-quinolinium derivatives | Gram-positive (MRSA, VRE) and Gram-negative (NDM-1 E. coli) bacteria | Potent bactericidal activity, altered cell morphology (elongation) | Inhibition of FtsZ polymerization and Z-ring formation |

| Benzothiazole (B30560) derivatives | S. pneumoniae, S. epidermidis, S. pyogenes | Significant antibacterial activity | Inhibition of DNA gyrase and topoisomerase IV |

| General Thiazole derivatives | Serratia marcescens, Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial activity | Not specified |

Antifungal Activity and Selectivity

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal potential, particularly against various Candida species, which are common causes of opportunistic fungal infections. bohrium.comnih.govscielo.br Newly synthesized thiazole derivatives have shown very strong activity against clinical isolates of Candida albicans, with minimum inhibitory concentrations (MICs) in some cases being similar to or even lower than the standard antifungal drug nystatin. nih.gov

The antifungal mechanism of action for these compounds appears to be linked to the disruption of the fungal cell's structural integrity. nih.gov Evidence suggests that these derivatives may act on the fungal cell wall or interfere with the cell membrane's function. nih.gov An important aspect of their antifungal profile is their selectivity. Studies have indicated that some of these compounds exhibit low cytotoxicity against mammalian cells, such as erythrocytes, suggesting a favorable therapeutic window. bohrium.comnih.gov The high lipophilicity of some derivatives has been correlated with their potent antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Potential Mechanism(s) of Action |

|---|---|---|---|

| Thiazole derivatives with a cyclopropane (B1198618) system | Clinical isolates of Candida albicans | 0.008–7.81 | Action within the fungal cell wall or cell membrane |

| Hydrazine-thiazole derivatives | Candida and Cryptococcus species, Paracoccidioides brasiliensis | 0.45 to 31.2 (µM) | Not specified |

| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | Candida glabrata, Candida albicans | 31.25 - 62.5 | Not specified |

| 2,5-Bis(3,4 Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles | Candida albicans | Significant fungicidal activity | Interaction with a crucial fungal protein (8JZN) |

Anti-Quorum Sensing Investigations

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. Thiazole derivatives have been investigated for their ability to interfere with QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.net

Research has shown that substituted thiazole and benzothiazole compounds can exhibit anti-QS activity against P. aeruginosa. nih.gov One of the key targets for QS inhibition in this bacterium is the LasR transcriptional factor. nih.govresearchgate.net In silico studies have identified novel thiazole derivatives that can potentially act as LasR inhibitors. nih.gov Furthermore, some thiazole-4-carboxylic acid derivatives have been found to inhibit biofilm formation through the IQS system, a distinct QS pathway in P. aeruginosa that is activated under phosphate-limiting conditions, often found in infected tissues. nih.govresearchgate.net These compounds were observed to reduce the production of virulence factors such as rhamnolipid and pyocyanin. nih.gov

Neuropharmacological Applications

The this compound scaffold is not only relevant in the context of antimicrobial research but has also shown significant promise in the field of neuropharmacology. Derivatives of this chemical entity have been explored for their modulatory effects on key neurotransmitter receptors and their potential as anticonvulsant agents.

AMPA Receptor Modulation and Neuroprotection

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system. mdpi.com Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. mdpi.com Thiazole-carboxamide derivatives have been synthesized and evaluated for their ability to modulate AMPA receptor activity, showing potential as neuroprotective agents. mdpi.comnih.gov

These compounds have been shown to act as negative allosteric modulators of AMPA receptors, meaning they bind to a site on the receptor that is different from the glutamate (B1630785) binding site to reduce its activity. mdpi.comnih.gov For instance, certain thiazole derivatives have demonstrated the ability to significantly decrease the current amplitude mediated by GluA2-containing AMPA receptors. nih.gov They can also influence the kinetics of the receptor, such as increasing the rate of deactivation. mdpi.comnih.gov This modulatory effect can help to prevent the excessive neuronal excitation that leads to cell death, suggesting a therapeutic potential in conditions characterized by excitotoxicity. mdpi.com Some of these derivatives have also shown low cytotoxicity in cell viability assays, further supporting their potential as safe neuroprotective agents. nih.gov

Anticonvulsant Properties

The structural features of thiazole derivatives have also been leveraged in the design of novel anticonvulsant agents. nih.govmdpi.com Various synthesized derivatives have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govtandfonline.com

In these studies, certain N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have shown significant anticonvulsant activity. nih.gov For example, the compound 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) was found to be more potent than the established antiepileptic drugs phenytoin (B1677684) and ethosuximide (B1671622) in the MES and scPTZ tests, respectively. nih.gov The potential mechanism for their anticonvulsant action is, in some cases, linked to the antagonism of AMPA receptors, which helps to reduce excessive excitatory neurotransmission that can trigger seizures. nih.gov

Table 3: Anticonvulsant Activity of a Selected Thiazole Derivative

| Compound | Seizure Model | ED50 (µmol/kg) | Reference Drug(s) |

|---|---|---|---|

| 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) | MES | 82.5 | Phenytoin |

| scPTZ | 510.5 | Ethosuximide |

Enzyme Inhibition Beyond Oncological Targets

The therapeutic potential of this compound derivatives extends beyond their use in oncology, with researchers investigating their inhibitory effects on a variety of other enzymes crucial to different pathological processes. These investigations have revealed promising inhibitory activities against enzymes such as IMP dehydrogenase, carbonic anhydrases, and others, highlighting the versatility of the this compound scaffold in medicinal chemistry.

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a key target for antiviral and anticancer therapies. The active metabolite of the oncolytic agent tiazofurin, known as thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), is a potent inhibitor of IMPDH. nih.gov The chemical synthesis of TAD has been successfully achieved, and the synthetic version has demonstrated IMP dehydrogenase inhibitory activity indistinguishable from the biosynthesized metabolite. nih.gov

Further research into the structure-activity relationship of TAD has led to the development of fluorine-substituted analogs. These analogs were designed to probe the stereochemical requirements of the adenine end of the cofactor site on IMPDH. Studies on these fluorinated compounds have shown that they act as noncompetitive inhibitors with respect to NAD. This line of research aims to develop inhibitors with greater selectivity for the type II isoform of IMPDH, which is often upregulated in neoplastic cells, potentially leading to therapies with improved efficacy and reduced toxicity. acs.org

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Thiazole-4-carboxamide adenine dinucleotide (TAD) | IMP Dehydrogenase (IMPDH) | Potent inhibitor | nih.gov |

| Fluorine-substituted TAD analogs | IMPDH Type II | Noncompetitive inhibitors | acs.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While various isoforms of CA are targeted for the treatment of diseases like glaucoma, epilepsy, and cancer, the available research on thiazole derivatives as CA inhibitors primarily focuses on isoforms such as CA I, II, VII, and the tumor-associated IX and XII. mdpi.comresearchgate.net For instance, sulfonamide-based thiadiazole derivatives have been synthesized and evaluated for their CA inhibitory potential, with some compounds showing significant activity. mdpi.com Similarly, novel thiazole-based sulfonamides and their silver complexes have been investigated for their CA inhibitory activity with promising results against certain isoforms. nih.gov However, specific studies detailing the inhibitory activity of this compound derivatives against the CA-III isoform are not extensively reported in the current literature. The focus remains on other isoforms that are more established as therapeutic targets.

The inhibitory potential of this compound derivatives has been explored against other significant enzyme systems.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A number of thiazole-based carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. Many of these compounds have shown significant potential, with some exhibiting IC50 values comparable to the standard drug, acarbose (B1664774). acs.org For example, certain thiazole-based carbohydrazides displayed IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 µM. acs.org Another study on thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety also reported noteworthy α-amylase inhibition, with one compound showing 90.04% inhibition at a concentration of 100 μg/mL. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. nih.gov Thiophenyl-pyrazolyl-thiazole hybrids derived from thiophenylpyrazole-1-carbothioamide have been designed and synthesized as DHFR inhibitors. globalresearchonline.net Furthermore, a class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized, with some compounds showing greater activity than the reference drug methotrexate. One particular 2,4-substituted-1,3-thiazole derivative demonstrated a DHFR inhibition activity with an IC50 of 0.06 μM.

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Thiazole based carbohydrazide derivatives | α-Amylase | IC50 values from 1.709 ± 0.12 to 3.049 ± 0.25 µM | acs.org |

| Thiazolidine-4-one with pyrazole moiety | α-Amylase | 90.04% inhibition at 100 μg/mL | mdpi.comnih.gov |

| 2,4-substituted-1,3-thiazole derivative | Dihydrofolate Reductase (DHFR) | IC50 of 0.06 μM |

Other Pharmacological Activities

Beyond enzyme inhibition, derivatives of this compound have been shown to possess other valuable pharmacological properties, including antioxidant and antiviral activities.

Oxidative stress is implicated in the pathogenesis of numerous diseases. Thiazole derivatives have been investigated for their ability to counteract oxidative damage. A variety of newly synthesized thiazole derivatives have demonstrated significant antioxidant properties in in-vitro assays. For instance, a series of carbazole-based thiazole derivatives were found to exhibit higher antioxidant activity than the standard butylated hydroxytoluene (BHT).

The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant efficacy. In one study, carbothioamide compounds showed potent DPPH scavenging activity, with some derivatives exhibiting over 90% scavenging. Another study on hydrazinecarbothioamide derivatives reported excellent antioxidant activity, with some compounds showing over 97% inhibition of the DPPH radical at a concentration of 250 μM, surpassing the activity of standard antioxidants like ascorbic acid and BHA. Furthermore, certain novel thiazole derivatives have been reported to have radical scavenging activity of up to 73% at a concentration of 10 μM.

| Compound Class | Assay | Reported Activity | Reference |

|---|---|---|---|

| Carbothioamide derivatives | DPPH Scavenging | Up to 90.7% scavenging activity | |

| Hydrazinecarbothioamides | DPPH Scavenging | Up to 97.18% ± 1.42% inhibition at 250 μM | |

| Novel thiazole derivatives | Radical Scavenging | Up to 73% activity at 10 μM |

The thiazole nucleus is a component of several clinically used antiviral drugs, and research continues to explore new derivatives for this purpose. Thiazole derivatives have been reported to inhibit a wide range of viruses, including human immunodeficiency virus (HIV).

Several thiazolyl thiourea (B124793) derivatives have been designed and synthesized as non-nucleoside inhibitors (NNRTIs) of HIV-1 reverse transcriptase. Some of these compounds have shown potent anti-HIV activity with subnanomolar IC50 values for the inhibition of HIV replication and high selectivity indices. For example, the compound N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea was found to be potent against both wild-type and NNRTI-resistant HIV-1 isolates. Other studies have also identified thiazole derivatives with anti-HIV-1 activity, with some compounds exhibiting EC50 values in the low micromolar range. The anti-HIV-1 activity of some thiadiazole derivatives has been linked to the inhibition of the reverse transcriptase enzyme. The broad antiviral potential of the thiazole scaffold makes it a promising area for the development of new therapeutic agents against various viral infections.

| Compound Class | Viral Target | Mechanism/Activity | Reference |

|---|---|---|---|

| Thiazolyl thiourea derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibitors; subnanomolar IC50 values | |

| N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea | Wild-type and NNRTI-resistant HIV-1 | Potent inhibition | |

| Adamantyl-thiazolyl-oxadiazole derivatives | HIV-1 | EC50 values of 1.79 and 2.39 μM |

Compound Index

| Compound Name |

|---|

| Thiazole-4-carboxamide adenine dinucleotide (TAD) |

| Tiazofurin |

| Acarbose |

| Methotrexate |

| Butylated hydroxytoluene (BHT) |

| Ascorbic acid |

| N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea |

Anti-inflammatory Actions

This compound derivatives have emerged as a promising class of anti-inflammatory agents. biointerfaceresearch.comresearchgate.net Scientific investigations have focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netfrontiersin.org

One study detailed the synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, highlighting the crucial role of the thioamide group in their anti-inflammatory potency. The replacement of the thioamide with an amide resulted in a significant (83-fold) decrease in nitric oxide (NO) inhibitory activity, underscoring the importance of the thioamide for hydrogen bonding interactions with target receptors. rsc.org

In another research effort, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated. frontiersin.org Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme over COX-1. frontiersin.org For instance, compounds 5d and 5e from this series showed high selectivity indices of 112 and 124 for COX-2, respectively. frontiersin.org These compounds also exhibited significant inhibitory activity against 5-LOX. frontiersin.org In vivo studies using a carrageenan-induced paw edema model further confirmed the anti-inflammatory potential of these derivatives. frontiersin.orgwisdomlib.org Similarly, a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives were found to exert anti-inflammatory effects by reducing the acute phase response of bone marrow and mitigating oxidative stress. nih.gov The most effective compounds in this group were identified as Th-1-8 , Th-20 , and Th-21 . nih.gov

Further research into benzo-fused thiazoles revealed derivatives with superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. informahealthcare.com Additionally, a series of thiadiazole-linked pyrazole benzenesulfonamide (B165840) derivatives were synthesized, with compounds 6b and 6m showing particularly significant in-vivo anti-inflammatory effects, with 72.33% and 71.17% inhibition, respectively. orientjchem.org

| Compound Series/Derivative | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Nitric Oxide (NO) Inhibition | Thioamide group was crucial for activity; replacement with amide led to an 83-fold decrease in potency. | rsc.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 Inhibition | Potent and selective COX-2 inhibitor with a selectivity index (SI) of 112. | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 Inhibition | Potent and selective COX-2 inhibitor with a selectivity index (SI) of 124. | frontiersin.org |

| Thiazolyl-carbonyl-thiosemicarbazides (Th-1-8) | In vivo inflammation model | Demonstrated significant anti-inflammatory and antioxidant effects. | nih.gov |

| Thiadiazole-linked pyrazole benzenesulfonamide (6b) | In vivo inflammation model | Showed 72.33% inhibition of inflammation. | orientjchem.org |

| Thiadiazole-linked pyrazole benzenesulfonamide (6m) | In vivo inflammation model | Showed 71.17% inhibition of inflammation. | orientjchem.org |

Antidiabetic Research

The thiazole nucleus is a core component of several established antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone, which primarily target the peroxisome proliferator-activated receptor gamma (PPARγ). rasayanjournal.co.inrjptonline.org Research has expanded to explore other thiazole derivatives, including those with a carbothioamide moiety, for their potential in managing diabetes through different mechanisms. ijpsjournal.com These mechanisms often involve the inhibition of key digestive enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism. rasayanjournal.co.inijpsjournal.com

A study on imidazopyridine-based thiazole derivatives showed their potential as antidiabetic agents through the inhibition of the α-glucosidase enzyme. ijpsjournal.com Molecular docking analysis confirmed strong binding interactions within the enzyme's active site. ijpsjournal.com Another investigation into xanthene-based thiazole derivatives also revealed significant inhibition of both α-amylase and α-glucosidase. ijpsjournal.com

In a separate study, a series of hydrazine (B178648) thiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. ekb.eg Among the tested compounds, analogue (3) was identified as a highly potent inhibitor with an IC50 value of 0.69 ± 0.025 µM, which is comparable to the standard drug acarbose (IC50 = 0.597 ± 0.022 µM). ekb.eg Furthermore, some synthesized thiazole compounds have demonstrated the ability to reduce hyperglycemia and restore pancreatic insulin (B600854) secretion in animal models, indicating both anti-hyperglycemic and antioxidant properties. ijpsjournal.com

| Compound Series/Derivative | Target Enzyme | Activity (IC50) | Standard Drug (IC50) | Reference |

|---|---|---|---|---|

| Imidazopyridine-based thiazole derivatives | α-glucosidase | Showed promising inhibitory potential. | Not specified | ijpsjournal.com |

| Xanthene-based thiazole derivatives | α-amylase & α-glucosidase | Demonstrated significant inhibition. | Not specified | ijpsjournal.com |

| Hydrazine thiazole analogue (3) | α-glucosidase | 0.69 ± 0.025 µM | Acarbose (0.597 ± 0.022 µM) | ekb.eg |

Anti-tubercular Investigations

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular agents. bohrium.comnih.gov Thiazole-containing compounds, including carbothioamide derivatives, have been identified as a promising area of research in this field. bohrium.com These compounds are investigated for their ability to inhibit the growth of M. tuberculosis, with their efficacy often measured by the minimum inhibitory concentration (MIC).

In one study, a series of thiazolyl pyrazine (B50134) carboxamide derivatives (5a-j) were synthesized and evaluated for their activity against M. tuberculosis H37Rv. researchgate.net Compounds 5c and 5h demonstrated high anti-mycobacterial activity with an MIC value of 6.25 µg/ml, while compound 5g also showed notable activity with an MIC of 12.50 µg/ml. researchgate.net Molecular docking studies suggested that these compounds may act by inhibiting the β-Ketoacyl-ACP Synthase (KasA) protein, an essential enzyme in mycobacterial fatty acid synthesis. researchgate.net

Another investigation focused on novel thiadiazole-linked thiazole derivatives (5a–5l). kthmcollege.ac.in Among this series, compounds 5g and 5i exhibited good activity (MIC = 15.625 μg/mL), while compound 5l was found to be the most potent, with an MIC value of 7.1285 μg/mL against M. tuberculosis H37Ra. kthmcollege.ac.in Structure-activity relationship (SAR) analysis indicated that compounds with strong electron-withdrawing substituents tended to show greater anti-tubercular activity. kthmcollege.ac.in

Furthermore, research on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide analogues led to the identification of compound 4o (3-(4-fluorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide). nih.gov This compound was highly promising, with an MIC of 3.12 μM against the standard H37Rv strain and 6.25 μM against an isoniazid-resistant strain of M. tuberculosis. nih.gov

| Compound Series/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolyl pyrazine carboxamide (5c) | H37Rv | 6.25 µg/ml | researchgate.net |

| Thiazolyl pyrazine carboxamide (5h) | H37Rv | 6.25 µg/ml | researchgate.net |

| Thiadiazole-linked thiazole (5l) | H37Ra | 7.1285 μg/mL | kthmcollege.ac.in |

| Indeno[1,2-c]pyrazole-2-carbothioamide (4o) | H37Rv | 3.12 μM | nih.gov |

| Indeno[1,2-c]pyrazole-2-carbothioamide (4o) | Isoniazid-Resistant | 6.25 μM | nih.gov |

Antiparasitic Applications

This compound derivatives have demonstrated significant potential in the development of new treatments for parasitic diseases, including Chagas disease, leishmaniasis, and toxoplasmosis. mdpi.com The versatility of the thiazole scaffold allows for structural modifications that can lead to potent and selective antiparasitic agents. mdpi.comnih.gov

In research targeting Trypanosoma cruzi, the causative agent of Chagas disease, several 1,3-thiazole derivatives have shown promising results. mdpi.com One study reported compound (40) , a 1,3-thiazole derivative, with a half-maximal inhibitory concentration (IC50) of 0.83 µM and a high selectivity index (SI) of 303.2, indicating a favorable balance between potency and selectivity. mdpi.com Another compound, (14) , from a series of 1,3-thiazole-4-carboxylate derivatives, was more potent against T. cruzi (IC50 = 3.90 μM) than the standard drug benznidazole (B1666585) (BZN) (IC50 = 4.82 μM). mdpi.com

Thiazole derivatives have also been evaluated against Leishmania species. mdpi.com For example, 4-thiazolidinone (B1220212) derivatives showed notable activity, with compound (43) exhibiting an IC50 of 13.35 µM against L. amazonensis and compound (44) showing an IC50 of 14.49 µM against L. infantum. mdpi.com

Furthermore, investigations into the anti-Toxoplasma activity of artemisinin (B1665778) derivatives revealed that those incorporating a thiazole moiety were highly effective. nih.gov Eight such thiazole derivatives displayed potent inhibition of Toxoplasma gondii growth (IC50 = 0.25-0.42 μM), a potency comparable to artemether (B1667619) and significantly greater than the conventional drug trimethoprim. nih.gov

| Compound Series/Derivative | Parasite | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,3-thiazole derivative (40) | Trypanosoma cruzi | 0.83 µM | 303.2 | mdpi.com |

| 1,3-thiazole-4-carboxylate (14) | Trypanosoma cruzi | 3.90 μM | 15.48 | mdpi.com |

| 4-thiazolidinone derivative (43) | Leishmania amazonensis | 13.35 µM | 45.7 | mdpi.com |

| 4-thiazolidinone derivative (44) | Leishmania infantum | 14.49 µM | 27.4 | mdpi.com |

| DART-thiazole derivatives | Toxoplasma gondii | 0.25-0.42 μM | Not specified | nih.gov |

Structure Activity Relationship Sar and Structural Modifications of Thiazole 4 Carbothioamide Analogues

Elucidation of Essential Pharmacophores

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of the pharmacophore for this class of compounds. nih.govnih.gov Its aromatic nature and the presence of heteroatoms allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. nih.govnih.gov The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with diverse biological targets. nih.govnih.gov

Impact of Substituent Arrangement on Biological Activity

The biological activity of thiazole-4-carbothioamide analogues is highly sensitive to the nature and position of substituents on the core structure and any attached aromatic rings.

Research on c-Met kinase inhibitors has shown that the relative position of the heteroatoms in the thiazole ring itself influences potency. For instance, derivatives with a thiazole-2-carboxamide linker (where the carboxamide is at position 2) demonstrated higher potency than those with a thiazole-4-carboxamide (B1297466) linker in certain series. nih.gov

Substituents on phenyl rings attached to the thiazole core play a pivotal role. The introduction of mono-electron-withdrawing groups (EWGs) such as fluorine, chlorine, and bromine on a terminal benzene (B151609) ring has been shown to improve inhibitory activity against certain kinases. nih.gov The position of these substituents is critical; for example, a fluoro or chloro group at the 4-position of a benzene ring resulted in higher inhibitory activity than substitutions at the 2- or 3-positions. nih.gov Conversely, strong EWGs like trifluoromethyl (CF3) can lead to a significant loss in activity. nih.gov SAR studies have also indicated that the presence of electron-donating groups can enhance antibacterial activity, while electron-withdrawing groups may increase antifungal activity. ijper.org

| Compound | Substituent (R2) on Benzene Ring | Position | IC50 (nM) |

|---|---|---|---|

| 51aa | F | 4 | 15.62 |

| 51ac | F | 2 | 18.49 |

| 51ab | F | 3 | 23.24 |

| 51ad | Cl | 4 | 17.78 |

| 51ae | Cl | 3 | 23.42 |

Strategies for Enhancing Binding Affinity and Selectivity

Optimizing the binding affinity and selectivity of this compound analogues is a primary goal in drug design. This can be achieved through strategic structural modifications.

One approach involves introducing specific functional groups to exploit interactions within the target's binding pocket. For example, in the context of COX inhibitors, the introduction of a bulky t-butyl group was found to enhance potency by interacting with a hydrophobic channel in the enzyme's active site. nih.gov This group can also influence the conformation of the molecule, facilitating critical hydrogen bond formation with key amino acid residues like ARG-513. nih.gov

Modifying the core heterocyclic structure can also tune activity. The introduction of a methyl group onto the thiazole ring has been shown to positively influence the molecule's geometry, leading to improved fitting within the binding site and a notable increase in inhibitory potency against both COX-1 and COX-2 enzymes. acs.org Furthermore, selectivity can be engineered. By understanding the binding patterns within different but related targets (e.g., COX-1 vs. COX-2), medicinal chemists can design compounds that show a strong binding affinity for the desired target while minimizing interaction with off-targets. nih.gov

| Compound | Key Structural Feature | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 2b | t-butyl group | COX-1 | 0.081 | 1.05 |

| 2b | t-butyl group | COX-2 | 0.077 | |

| 2j | -CF3 group | COX-1 | 1.443 | 1.507 |

| 2j | -CF3 group | COX-2 | 0.957 |

Overcoming Drug Resistance Mechanisms through Structural Design

Drug resistance is a major hurdle in cancer therapy, often mediated by mechanisms such as the overexpression of efflux pumps like P-glycoprotein (P-gp). Structural design of new therapeutic agents aims to circumvent these mechanisms. Certain thiazole-based compounds have shown promise in this area. For instance, some thiazole/thiadiazole carboxamide derivatives have exhibited cytotoxicity against cancer cell lines known for drug resistance, such as MDA-MB-231, suggesting they have the potential to overcome certain resistance mechanisms. nih.gov

Pharmacophore merging is a strategy that can be employed to boost efficacy and overcome drug resistance. nih.gov By combining the essential features of a this compound with other moieties known to be effective or less susceptible to resistance mechanisms, novel hybrid molecules can be created. The design of these molecules focuses on creating compounds that are not recognized by efflux pumps or that can inhibit multiple targets, thereby reducing the likelihood of resistance developing. frontiersin.org

Bioisosteric Replacements in this compound Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The thiazole ring itself can be considered a bioisostere of other aromatic systems. researchgate.net

Conversely, the thiazole ring within a lead compound can be replaced by other five-membered heterocycles. Thiadiazole, for example, is considered a bioisostere of thiazole and its incorporation can improve liposolubility and the ability to cross cellular membranes. nih.gov Other heterocycles like 1,2,4-oxadiazoles are also employed as bioisosteric replacements for thiazole or amide functionalities. researchgate.net These replacements can maintain the necessary geometry for biological activity while offering advantages such as increased metabolic stability, as they are less susceptible to hydrolysis by esterases or amidases. researchgate.net Such strategies have been successfully used to replace metabolically labile esters with more stable bioisosteres in the development of antiviral agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of newly designed compounds and in understanding the structural features that are crucial for their biological effects.

For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as 5-lipoxygenase (5-LO). laccei.org In one such study on 59 thiazole derivatives, a 2D-QSAR model was generated using multiple linear regression (MLR). laccei.org The model showed a good correlation coefficient (R² = 0.626) and a good test set prediction coefficient (0.621), indicating its predictive ability. laccei.org

The resulting mathematical formula from this study was: **pIC50 = -0.1207 *AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 SaaS + 0.1325 maxHBa + 0.2375JGI4 - 0.061 ATSC8p - 6.2479 laccei.org

The descriptors in this model represent various physicochemical properties of the molecules, such as charge, polarity, and shape. Such models are valuable tools for optimizing chemical synthesis and designing new, more potent thiazole-based compounds. laccei.orgindexcopernicus.com 3D-QSAR approaches, which consider the three-dimensional conformations of molecules, have also been employed to understand the steric and electrostatic fields that determine binding affinities. indexcopernicus.comnih.gov

Computational and Theoretical Studies on Thiazole 4 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT is employed to calculate molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and stability. mgesjournals.comnih.gov Calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to compute the optimized geometrical structures. epu.edu.iq

The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction within the molecule is a key aspect of its chemical behavior. irjweb.com For instance, in a study of thiazole carboxamide derivatives, the calculated ΔE values ranged from 0.118 eV to 0.148 eV, indicating varying levels of chemical stability and reactivity among the analogues. nih.gov Analysis of the HOMO and LUMO maps reveals the distribution of electron density; HOMO orbitals are often located on electron-rich parts of the molecule, while LUMO orbitals are concentrated on electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov

| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Thiazole Carboxamide Derivative (2a) | -0.197 | -0.079 | 0.118 | nih.gov |

| Thiazole Carboxamide Derivative (2b) | -0.211 | -0.070 | 0.141 | nih.gov |

| Thiazole Carboxamide Derivative (2j) | -0.223 | -0.075 | 0.148 | nih.gov |

| 2,4,5-Methyl Thiazole | -8.592 | 3.758 | 12.350 | researchgate.net |

| 4,5-Mercapto Thiazole | -8.478 | 2.940 | 11.418 | researchgate.net |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For thiazole-containing compounds, DFT methods are used to determine the most stable conformers by calculating their formation energies. mdpi.com Studies on thiazole-amino acid residues have shown that these structures tend to adopt a unique semi-extended β2 conformation. nih.govnih.gov This preference is largely stabilized by an intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the thiazole ring (N–H⋯N_Tzl). nih.gov

The flexibility of the molecule is also a key consideration. In one comparative analysis, a thiazole-containing peptide analogue was found to have significantly reduced flexibility compared to its non-cyclized counterpart, with only 11 conformers identified within a 2.72 kcal/mol energy window from the global minimum. researchgate.net This rigidity is often attributed to the planar nature of the thiazole ring and the stabilizing intramolecular interactions. nih.govmdpi.com Conformational analysis by varying dihedral angles can identify the most energetically stable structures, which is crucial for understanding how the molecule will orient itself when interacting with a biological target. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

Docking studies on thiazole derivatives have revealed detailed binding mechanisms with various protein targets. The simulations identify key amino acid residues in the protein's active site that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, docking studies of thiazole carbothioamide derivatives against S. aureus DNA gyrase B showed conventional hydrogen bonds with key residues like THR173, ARG144, and ASP81. nih.gov In another study targeting Cyclooxygenase (COX) enzymes, thiazole carboxamides were shown to form hydrogen bonds with residues such as ARG-120 and TYR-355. nih.gov The strength of these interactions is quantified by a docking score or binding energy, typically measured in kcal/mol, where a more negative value indicates a stronger, more favorable binding affinity. researchgate.net These precise interaction maps are vital for explaining the observed biological activity and for guiding the rational design of more potent inhibitors. biointerfaceresearch.com

| Thiazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazole-coumarin conjugate (RD17) | SARS-CoV-2 Mpro | -8.61 | Not specified | researchgate.net |

| Thiazole-triazole conjugate (RD9) | SARS-CoV-2 ACE2 | -9.87 | Not specified | researchgate.net |

| Thiazole Carboxamide (2a) | COX-2 | -58.07 (MM-GBSA) | ARG-120, TYR-355 | nih.gov |

| Thiazole Carboxamide (2b) | COX-2 | -70.72 (MM-GBSA) | Not specified | nih.gov |

| Hydrazine-1-carbothioamide (3a) | S. aureus DNA gyrase B | -7.9 | THR173, ARG144, ASP81 | nih.gov |

| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | Aromatase | -7.91 | MET374, PHE221, ILE133 | mdpi.com |

By docking thiazole-based compounds against a panel of known biological targets, computational studies can predict their potential therapeutic applications. The thiazole scaffold has been investigated for a wide array of activities based on these predictions. researchgate.net

Docking simulations have identified thiazole derivatives as potential inhibitors for numerous important therapeutic targets, including:

Antibacterial agents: Targeting enzymes like DNA gyrase and penicillin-binding proteins. nih.govnih.gov

Anticancer agents: Inhibiting proteins crucial for cancer cell growth and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), aromatase, and protein kinases like p56lck. mdpi.combiointerfaceresearch.com

Anti-inflammatory agents: Targeting enzymes like COX-1 and COX-2. nih.govnih.gov

Antiviral agents: Investigating binding to viral proteins such as SARS-CoV-2 main protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2) receptor. researchgate.net

Anti-quorum sensing agents: Targeting proteins like LasR in P. aeruginosa to combat bacterial pathogenicity. nih.gov

These in silico screenings help prioritize which compounds should be synthesized and tested in laboratory experiments, streamlining the drug discovery process.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational behavior of the ligand-protein complex. nih.gov

For thiazole derivatives, MD simulations are used to validate the results of molecular docking. nih.gov By simulating the complex in a solvated environment for periods typically ranging up to hundreds of nanoseconds, researchers can assess whether the binding pose predicted by docking is stable. researchgate.netresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and the protein maintains its structural integrity. researchgate.net This confirmation of complex stability provides greater confidence in the predicted binding mode and the potential efficacy of the compound as an inhibitor. nih.govresearchgate.net

In-Depth Computational Analysis of Thiazole-4-carbothioamide Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the intermolecular interactions of this compound. While the broader class of thiazole derivatives has been the subject of numerous computational investigations, specific analyses such as Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCIplot) Index Analysis for the title compound have not been reported in publicly accessible research.